Poly(hexadecyl methacrylate)

Catalog No.
S954786
CAS No.
25986-80-5
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(hexadecyl methacrylate)

CAS Number

25986-80-5

Product Name

Poly(hexadecyl methacrylate)

IUPAC Name

hexadecyl 2,2-dimethylbutanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(3,4)6-2/h5-20H2,1-4H3

InChI Key

JROXTPKNWZCTHG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC

Controlled Drug Delivery Systems:

PHMA's ability to form self-assembled structures makes it a promising candidate for controlled drug delivery systems. By encapsulating therapeutic agents within these structures, researchers can achieve sustained and targeted drug release. For instance, a study published in the International Journal of Pharmaceutics explored PHMA nanoparticles for delivering the anticancer drug doxorubicin []. The results demonstrated sustained drug release and improved therapeutic efficacy compared to free doxorubicin.

Surface Modification and Biocompatibility Enhancement:

PHMA can modify surfaces, improving their biocompatibility for biomedical applications. A study in Colloids and Surfaces B: Biointerfaces investigated PHMA coatings for enhancing the biocompatibility of titanium implants []. The findings suggested that PHMA coatings reduced protein adsorption and improved cell adhesion, promoting better osseointegration (integration of implants with bone).

Biosensors and Diagnostics:

The affinity of PHMA for biomolecules makes it a potential material for biosensor development. A research article in the Journal of Materials Chemistry B explored PHMA hydrogels for biosensing applications []. The study demonstrated the ability of PHMA hydrogels to capture and detect specific proteins, paving the way for highly sensitive diagnostic tools.

Nanoparticles for Imaging and Theranostics:

PHMA nanoparticles can be functionalized for targeted imaging and therapeutic applications (theranostics). A study published in ACS Nano investigated PHMA nanoparticles for combined cancer imaging and therapy []. The results showed promising potential for using these nanoparticles to deliver therapeutic agents and monitor treatment response through imaging techniques.

Tissue Engineering and Regenerative Medicine:

PHMA's ability to form scaffolds with controllable properties makes it valuable for tissue engineering applications. A research article in Biomaterials explored PHMA scaffolds for engineering neural tissues []. The study demonstrated that PHMA scaffolds supported neural cell growth and differentiation, highlighting their potential for neural regeneration research.

Poly(hexadecyl methacrylate) is a polymer derived from hexadecyl methacrylate, characterized by its long hydrophobic alkyl chain, which significantly influences its physical and chemical properties. With the molecular formula C22H44O2, this polymer appears as a viscous liquid or solid depending on its molecular weight and processing conditions. Its unique structure imparts notable thermal stability and low surface energy, making it suitable for various applications in coatings, adhesives, and biomedical fields .

  • Polymerization: The primary reaction is free radical polymerization of hexadecyl methacrylate, leading to the formation of poly(hexadecyl methacrylate). This process typically utilizes initiators such as azobisisobutyronitrile to facilitate the reaction under controlled conditions .
  • Copolymerization: It can be copolymerized with other monomers like methyl methacrylate to create materials with tailored properties for specific applications.
  • Hydrolysis: Under acidic or basic conditions, poly(hexadecyl methacrylate) can hydrolyze to yield hexadecanol and methacrylic acid, impacting its stability and performance in various environments.

The biological activity of poly(hexadecyl methacrylate) is primarily linked to its applications in biomedical fields. Polymers derived from this compound exhibit biocompatibility, making them suitable for drug delivery systems and medical devices. The hydrophobic nature of the polymer can enhance the encapsulation efficiency of hydrophobic drugs, allowing for controlled release profiles that improve therapeutic outcomes .

The synthesis of poly(hexadecyl methacrylate) generally involves the following steps:

  • Esterification: Hexadecyl methacrylate is synthesized through an esterification reaction between hexadecanol and methacrylic acid. This reaction is typically catalyzed by an acid catalyst under reflux conditions.
  • Polymerization: The synthesized hexadecyl methacrylate undergoes free radical polymerization. This process can be conducted in bulk or solution using appropriate solvents and initiators to achieve the desired molecular weight and properties.
  • Purification: The resulting polymer is purified through techniques such as precipitation or distillation to remove unreacted monomers and by-products .

Poly(hexadecyl methacrylate) finds diverse applications across various industries:

  • Coatings: Its low surface energy makes it ideal for hydrophobic coatings that resist water and contaminants.
  • Adhesives: The thermal stability and adhesion properties enhance the performance of adhesives used in construction and manufacturing.
  • Biomedical Devices: Its biocompatibility allows for use in drug delivery systems, implants, and other medical applications where controlled release of therapeutic agents is required .
  • Energy Storage: Polymers based on this compound are utilized in phase change materials for thermal energy storage applications due to their ability to absorb and release heat effectively .

Research into the interactions of poly(hexadecyl methacrylate) with biological systems has demonstrated its potential for use in drug delivery. Studies have shown that formulations containing this polymer can improve drug solubility and stability while providing controlled release characteristics. Additionally, its interaction with cellular membranes has been explored to understand how it can facilitate drug uptake into cells .

Poly(hexadecyl methacrylate) shares similarities with several other alkyl methacrylates but is unique due to its longer alkyl chain. Here are some comparable compounds:

CompoundMolecular FormulaKey Characteristics
Poly(tetradecyl methacrylate)C20H38O2Shorter alkyl chain; lower hydrophobicity
Poly(dodecyl methacrylate)C18H36O2Even shorter chain; affects solubility and melting point
Poly(lauryl methacrylate)C16H32O2Known for flexibility; used in transparent polymers

The longer alkyl chain of poly(hexadecyl methacrylate) imparts enhanced thermal stability and hydrophobicity compared to these shorter-chain counterparts, making it particularly useful in applications requiring durability and resistance to environmental factors .

XLogP3

9.6

Other CAS

25986-80-5

General Manufacturing Information

2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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